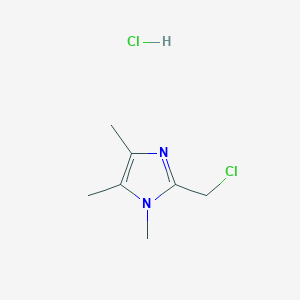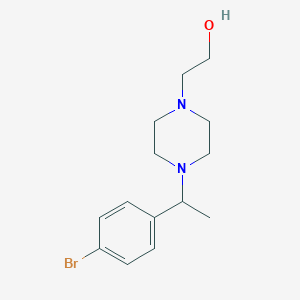
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol
Overview
Description
“2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol” is a chemical compound with the CAS Number: 1355532-16-9 . It has a molecular weight of 313.24 . The IUPAC name for this compound is 2-{4-[1-(4-bromophenyl)ethyl]-1-piperazinyl}ethanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The incorporation of the piperazine ring into biologically active compounds can be accomplished through a Mannich reaction . The product is typically purified by crystallization from 96% ethanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.It is typically stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Antibacterial Activity
This compound has been shown to possess promising antibacterial properties. It’s particularly effective against both Gram-negative and Gram-positive bacteria, which makes it a potential candidate for developing new antibacterial agents .
Antifungal Applications
Similar to its antibacterial uses, this compound also exhibits antifungal activity. This can be crucial in the development of treatments for fungal infections, which are becoming increasingly resistant to existing medications .
Antiparasitic Effects
The piperazine moiety found in this compound is known for its antiparasitic effects. This makes it a valuable compound for research into treatments for parasitic infections .
Antitumor Potential
There is evidence to suggest that derivatives of this compound can have antitumor effects. This is particularly relevant in the search for new chemotherapeutic agents that can target cancer cells effectively .
Antidepressant and Antipsychotic Uses
The structure of this compound is similar to that of known antidepressant and antipsychotic drugs. This suggests potential applications in the treatment of mental health disorders .
Anti-inflammatory Properties
Compounds with a piperazine ring, such as this one, often exhibit anti-inflammatory properties. This could be beneficial in the treatment of chronic inflammatory diseases .
Anticoagulant Applications
Research has indicated that piperazine derivatives can act as anticoagulants. This application is important in the prevention and treatment of thrombotic disorders .
Neurodegenerative Disease Research
The compound’s structure is conducive to research into treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s, offering hope for advancements in this challenging field .
Safety And Hazards
properties
IUPAC Name |
2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLMBAWFWFODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
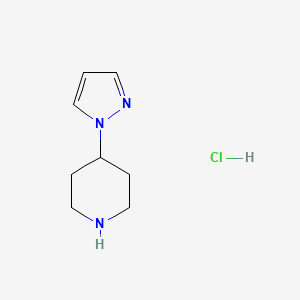
![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
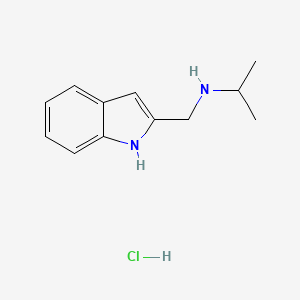
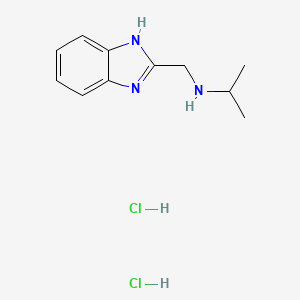
-amine dihydrochloride](/img/structure/B1442651.png)
